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Compound of Interest

Compound Name: 7-Methoxybenzo[d]thiazol-2-amine

Cat. No.: B113687

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxybenzo[d]thiazol-2-amine is a substituted aminobenzothiazole that has emerged as
a valuable scaffold in medicinal chemistry. The benzothiazole core is a privileged structure
known to interact with a wide range of biological targets, conferring upon its derivatives a
diverse pharmacological profile. The introduction of a methoxy group at the 7-position can
significantly influence the molecule's physicochemical properties, such as lipophilicity and
metabolic stability, thereby modulating its biological activity and potential as a therapeutic
agent. This technical guide provides an in-depth overview of the identified potential therapeutic
targets of compounds derived from 7-Methoxybenzo[d]thiazol-2-amine, with a focus on its
role in the development of inhibitors for cancer and hematologic malignancies.

Core Compound Profile
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Property Value

IUPAC Name 7-Methoxy-1,3-benzothiazol-2-amine
Synonyms 7-Methoxybenzo[d]thiazol-2-amine
CAS Number 1254300-95-2

Molecular Formula CsHsN20S

Molecular Weight 180.23 g/mol

Appearance Off-white to pale yellow solid

Potential Therapeutic Targets and Preclinical
Evidence

Recent patent literature has identified 7-Methoxybenzo[d]thiazol-2-amine as a key
intermediate in the synthesis of potent and selective inhibitors of critical protein kinases
involved in cell division and survival. These findings position this compound as a foundational
element for the development of novel therapeutics, particularly in oncology.

Kinesin Spindle Protein (KSP |/ Eg5) and Human Kinesin-
like Protein (HSET / KIFC1)

Derivatives of 7-Methoxybenzo[d]thiazol-2-amine have been synthesized and evaluated as
inhibitors of HSET, a kinesin motor protein.[1] HSET is involved in the clustering of
supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid
mitotic catastrophe and continue to proliferate.[1] Inhibition of HSET leads to multipolar spindle
formation and subsequent cell death in cancer cells with centrosome amplification, making it a
promising target for cancer therapy.[1]

While the patent does not provide specific IC50 values for inhibitors directly synthesized from
7-Methoxybenzo[d]thiazol-2-amine, it highlights that compounds of this class exhibit
inhibitory effects in the micromolar to nanomolar range.[1]
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Caption: Role of HSET in cancer cell mitosis and its inhibition.

Serine/Threonine-protein Kinase 4 (STK4)

7-Methoxybenzo[d]thiazol-2-amine is also utilized as a precursor for the synthesis of
inhibitors targeting Serine-Threonine Kinase 4 (STK4), also known as Mammalian Sterile 20-
like kinase 1 (MST1).[2][3] STK4 is a key component of the Hippo signaling pathway, which
plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3] Dysregulation of
the Hippo pathway is implicated in the development of various cancers. STK4 acts as a tumor
suppressor, and its inhibition is being explored as a therapeutic strategy in certain contexts,
particularly in hematologic malignancies.[2][3]

The patent literature describes the synthesis of STK4 inhibitors from 4-fluoro-7-
methoxybenzo[d]thiazol-2-amine, a closely related analog, indicating the importance of the
7-methoxybenzothiazole scaffold for this target.[2][3]
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Caption: Simplified Hippo signaling pathway and the role of STK4.

Experimental Methodologies
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The following sections detail the generalized experimental protocols for the synthesis of
therapeutic agents derived from 7-Methoxybenzo[d]thiazol-2-amine and the subsequent
biological evaluation, as inferred from the available literature.

Synthesis of HSET Inhibitors (General Workflow)

The synthesis of HSET inhibitors involves a multi-step process where 7-
Methoxybenzo[d]thiazol-2-amine serves as a key building block.[1]

4-Chloro-7-methoxy- Intermediate Further Chemical
benzo[d]thiazol-2-amine Phenol Modifications

Click to download full resolution via product page
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Caption: General synthetic workflow for HSET inhibitors.
Protocol:

o Demethylation: To a solution of 4-chloro-7-methoxybenzo[d]thiazol-2-amine in a suitable
solvent (e.g., dichloromethane), boron tribromide is added at a controlled temperature (e.g.,
0 °C).[1]

e The reaction mixture is stirred for a specified period (e.g., 12 hours) at a designated
temperature (e.g., 30 °C).[1]

e Quenching: The reaction is quenched by carefully pouring the mixture into a cold solvent
such as methanol.[1]

 Purification: The resulting intermediate is purified using standard techniques like
concentration under reduced pressure and column chromatography.[1]

o Further Elaboration: The purified intermediate undergoes subsequent chemical
transformations to yield the final HSET inhibitor.[1]

Biological Evaluation of Kinase Inhibitors
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Enzyme-based Assays: The inhibitory activity of the synthesized compounds against their
target kinases (HSET, STK4) is typically determined using in vitro enzyme assays.

Protocol:

e The purified recombinant kinase is incubated with the test compound at varying
concentrations in a buffer solution containing ATP and a specific substrate.

e The kinase reaction is initiated and allowed to proceed for a set time at a controlled
temperature.

e The reaction is terminated, and the amount of product formed (or remaining substrate) is
quantified. This can be done using various methods, such as radiometric assays (e.g., 3?P-
ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase
Assay).

o The IC50 values, representing the concentration of the inhibitor required to reduce the
enzyme activity by 50%, are calculated from the dose-response curves.[1]

Cell-based Assays: To assess the effect of the inhibitors on cellular processes, various cell-
based assays are employed.

Protocol:

e Cell Culture: Cancer cell lines with known characteristics (e.g., centrosome amplification for
HSET inhibitors) are cultured under standard conditions.

o Compound Treatment: Cells are treated with the synthesized inhibitors at a range of
concentrations for a specified duration.

e Phenotypic Analysis:

o For HSET inhibitors: Cells are fixed, stained for microtubules (a-tubulin) and centrosomes
(y-tubulin), and analyzed by immunofluorescence microscopy to observe mitotic spindle
morphology (e.g., multipolar spindles).[1]
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o For STK4 inhibitors: The effect on the Hippo pathway can be assessed by monitoring the
phosphorylation status and subcellular localization of YAP/TAZ via Western blotting and
immunofluorescence.

o Cell Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to
determine the effect of the compounds on cell viability and to calculate G150 (growth
inhibition) or EC50 values.

Conclusion

7-Methoxybenzo[d]thiazol-2-amine is a crucial chemical entity in the development of targeted
therapies, particularly in the field of oncology. Its utility as a scaffold for the synthesis of potent
inhibitors of HSET and STK4 underscores its therapeutic potential. The data presented in this
guide, primarily derived from recent patent literature, highlight the promising avenues for future
drug discovery and development efforts centered around this versatile molecule. Further
research is warranted to fully elucidate the structure-activity relationships of its derivatives and
to advance the most promising candidates into preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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